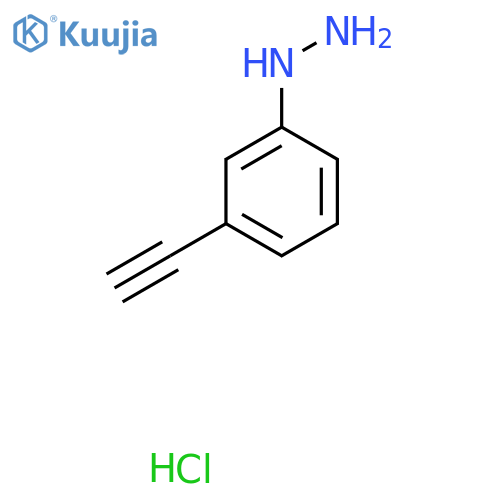Cas no 1181621-19-1 ((3-Ethynylphenyl)hydrazine hydrochloride)

1181621-19-1 structure
商品名:(3-Ethynylphenyl)hydrazine hydrochloride
CAS番号:1181621-19-1
MF:C8H9ClN2
メガワット:168.623460531235
MDL:MFCD33032152
CID:5683512
PubChem ID:87612795
(3-Ethynylphenyl)hydrazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Hydrazine, (3-ethynylphenyl)-, hydrochloride (1:1)
- EN300-26276340
- 1181621-19-1
- (3-ethynylphenyl)hydrazine hydrochloride
- SCHEMBL4035209
- (3-Ethynylphenyl)hydrazine hydrochloride
-
- MDL: MFCD33032152
- インチ: 1S/C8H8N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h1,3-6,10H,9H2;1H
- InChIKey: LQOPAIYQNTVULM-UHFFFAOYSA-N
- ほほえんだ: Cl.N(C1C=CC=C(C#C)C=1)N
計算された属性
- せいみつぶんしりょう: 168.0454260g/mol
- どういたいしつりょう: 168.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
(3-Ethynylphenyl)hydrazine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26276340-10.0g |
(3-ethynylphenyl)hydrazine hydrochloride |
1181621-19-1 | 95% | 10.0g |
$2734.0 | 2024-06-18 | |
| Enamine | EN300-26276340-0.25g |
(3-ethynylphenyl)hydrazine hydrochloride |
1181621-19-1 | 95% | 0.25g |
$243.0 | 2024-06-18 | |
| Enamine | EN300-26276340-10g |
(3-ethynylphenyl)hydrazine hydrochloride |
1181621-19-1 | 95% | 10g |
$2734.0 | 2023-09-14 | |
| Aaron | AR028AFC-100mg |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 100mg |
$259.00 | 2023-12-16 | |
| Aaron | AR028AFC-50mg |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 50mg |
$182.00 | 2023-12-16 | |
| 1PlusChem | 1P028A70-5g |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 5g |
$1900.00 | 2023-12-26 | |
| 1PlusChem | 1P028A70-2.5g |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 2.5g |
$1129.00 | 2023-12-26 | |
| 1PlusChem | 1P028A70-50mg |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 50mg |
$197.00 | 2023-12-26 | |
| Aaron | AR028AFC-500mg |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 500mg |
$549.00 | 2023-12-16 | |
| Enamine | EN300-26276340-1g |
(3-ethynylphenyl)hydrazine hydrochloride |
1181621-19-1 | 95% | 1g |
$489.0 | 2023-09-14 |
(3-Ethynylphenyl)hydrazine hydrochloride 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
1181621-19-1 ((3-Ethynylphenyl)hydrazine hydrochloride) 関連製品
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
